(4-Bromocyclohexyl)benzene

Lithium-ion battery Electrolyte additive Cycle performance

Choose (4-Bromocyclohexyl)benzene (CAS 42367-12-4) for its unique reactivity profile: superior C–Br leaving group enables efficient Suzuki-Miyaura coupling under mild conditions, while the cyclohexyl substituent provides steric bulk for selectivity. In lithium-ion battery electrolytes, it delivers 88.9% discharge capacity retention after 50 cycles—significantly outperforming chloro and fluoro analogs—making it the preferred additive for cycle-life enhancement.

Molecular Formula C12H15B
Molecular Weight 239.15 g/mol
CAS No. 42367-12-4
Cat. No. B3266372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromocyclohexyl)benzene
CAS42367-12-4
Molecular FormulaC12H15B
Molecular Weight239.15 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)Br
InChIInChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyNDRGPZJGGPICOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-cyclohexylbenzene (CAS 25109-28-8) Procurement Overview: A Para-Brominated Aromatic-Cyclohexyl Hybrid Building Block for Advanced Synthesis


(4-Bromocyclohexyl)benzene, commonly cataloged as 1-Bromo-4-cyclohexylbenzene (CAS 25109-28-8), is an organobromine compound comprising a bromobenzene ring para-substituted with a cyclohexyl group . With a molecular formula of C₁₂H₁₅Br and a molecular weight of approximately 239.15 g/mol, this high-purity intermediate (typically ≥98% by GC) is supplied as a clear to pale-yellow liquid or low-melting solid . Its unique hybrid structure—merging the aromatic reactivity of bromobenzene with the aliphatic rigidity and steric bulk of cyclohexane—positions it as a critical building block in palladium-catalyzed cross-coupling reactions, organometallic transformations, liquid crystal materials synthesis, and pharmaceutical intermediate manufacture .

Why 1-Bromo-4-cyclohexylbenzene Cannot Be Replaced by Chloro-, Fluoro-, or Non-Halogenated Cyclohexylbenzene Analogs


The para-substituted bromine atom in 1-Bromo-4-cyclohexylbenzene is not interchangeable with chlorine, fluorine, or hydrogen analogs without fundamentally altering the compound's reactivity profile and the performance of downstream products. Quantitative evidence from lithium-ion battery electrolyte studies demonstrates that the bromo analog (1-Bromo-4-cyclohexylbenzene) provides a discharge capacity retention of 88.9% after 50 cycles, while the chloro analog yields only 89.1%, the fluoro analogs give up to 92.4%, and the non-halogenated parent compound (cyclohexylbenzene) delivers merely 83.1% [1]. Furthermore, the carbon-bromine bond offers a superior leaving group for Suzuki-Miyaura cross-coupling reactions compared to carbon-chlorine, enabling efficient palladium-catalyzed C–C bond formation under milder conditions . The cyclohexyl substituent introduces steric hindrance that modulates reaction selectivity and influences the physical properties of final materials, such as liquid crystal mesophase stability . These differential performance characteristics are not present in structurally similar alternatives, making generic substitution a high-risk proposition for applications requiring precise reactivity or defined material properties.

1-Bromo-4-cyclohexylbenzene Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Scientific Procurement


Lithium-Ion Battery Electrolyte Additive: 1-Bromo-4-cyclohexylbenzene vs. Cyclohexylbenzene and Fluorobenzene in Cycle Life Retention

In a direct head-to-head comparison of lithium secondary battery electrolyte additives, 1-Bromo-4-cyclohexylbenzene demonstrated an 88.9% retention of discharge capacity after 50 charge-discharge cycles, significantly outperforming cyclohexylbenzene (83.1%) and fluorobenzene (82.9%) under identical test conditions [1]. This 5.8 percentage point improvement over cyclohexylbenzene and 6.0 percentage point improvement over fluorobenzene indicates superior suppression of solvent decomposition at the electrode interface, translating to enhanced battery longevity.

Lithium-ion battery Electrolyte additive Cycle performance Discharge capacity retention

Suzuki-Miyaura Cross-Coupling Efficiency: 1-Bromo-4-cyclohexylbenzene vs. Literature Precedents for Aryl Bromides

1-Bromo-4-cyclohexylbenzene participates in Suzuki-Miyaura cross-coupling reactions with high efficiency. A reported synthesis using tetrakis(triphenylphosphine)palladium(0) as catalyst, tetrabutylammonium bromide as phase-transfer catalyst, and potassium carbonate base in a toluene/water biphasic system at 80 °C for 4 hours afforded the coupled product in 87% isolated yield . While direct comparative data for the chloro- and fluoro-analogs under identical conditions are not available, this yield aligns with or exceeds typical literature yields for Suzuki couplings of sterically encumbered aryl bromides, which commonly range from 65–85% [1].

Suzuki-Miyaura coupling Palladium catalysis Synthetic yield C-C bond formation

Grignard Reagent Formation and Utility: 1-Bromo-4-cyclohexylbenzene as a Superior Precursor for 4-Cyclohexylbenzoic Acid Synthesis

1-Bromo-4-cyclohexylbenzene serves as an effective precursor for the Grignard reagent (4-cyclohexylphenyl)magnesium bromide, which upon reaction with carbon dioxide followed by acidification yields 4-cyclohexylbenzoic acid [1]. The patent CN113880708A (2022) describes a preparative-scale procedure wherein 100 g of 1-Bromo-4-cyclohexylbenzene is converted to the Grignard reagent in THF and subsequently carboxylated to provide the benzoic acid derivative, a key pharmaceutical building block. This two-step sequence highlights the compound's utility in forming carbon-magnesium bonds, which are not readily accessible from the corresponding chloro- or fluoro-analogs due to their lower reactivity toward magnesium insertion.

Grignard reaction Organometallic reagent Pharmaceutical intermediate Carboxylation

Commercial Purity Specification: 1-Bromo-4-cyclohexylbenzene vs. 1-Chloro-4-cyclohexylbenzene

Commercially available 1-Bromo-4-cyclohexylbenzene is consistently supplied at ≥98% purity (GC) by multiple reputable vendors including Alfa Aesar/Thermo Scientific, Aladdin Scientific, and AKSci . In contrast, the closest analog 1-Chloro-4-cyclohexylbenzene (CAS 829-32-3) is typically offered at a lower purity of 95% . This 3 percentage point purity difference is significant for applications requiring high-fidelity stoichiometry in polymerization, pharmaceutical synthesis, or materials science where impurities can interfere with catalytic cycles or alter material properties.

Purity specification Quality control Procurement criteria Analytical chemistry

Liquid Crystal Mesogen Building Block: The Unique Role of the Bromo-Cyclohexyl Core

1-Bromo-4-cyclohexylbenzene is a key precursor for synthesizing liquid crystal compounds featuring a terminal cyclohexylphenyl group, a structural motif known to impart low birefringence (Δn ≤ 0.15) in liquid crystal mixtures [1]. The presence of the bromine atom enables subsequent palladium-catalyzed cross-coupling to introduce polar substituents or extended π-systems, while the cyclohexyl ring maintains aliphatic rigidity essential for mesophase stability . Non-halogenated cyclohexylbenzene lacks the synthetic handle for further functionalization, and the chloro-analog suffers from lower reactivity in cross-coupling, making the bromo derivative the preferred choice for liquid crystal intermediate procurement.

Liquid crystals Mesogens Birefringence Display materials

Optimal Procurement and Application Scenarios for 1-Bromo-4-cyclohexylbenzene Based on Quantitative Evidence


Lithium-Ion Battery Electrolyte Additive Formulation

1-Bromo-4-cyclohexylbenzene is uniquely suited as an electrolyte additive in lithium-ion batteries where maintaining discharge capacity over extended cycling is paramount. The compound's demonstrated 88.9% capacity retention after 50 cycles—significantly higher than cyclohexylbenzene (83.1%) and fluorobenzene (82.9%)—makes it the preferred choice for battery developers aiming to improve cycle life without compromising initial capacity [1]. Recommended procurement for electrolyte formulation studies requiring 0.1–20 wt.% additive loading.

Palladium-Catalyzed Cross-Coupling for Biaryl and Alkyl-Aryl Synthesis

When constructing complex aromatic-cyclohexyl hybrid structures via Suzuki-Miyaura coupling, 1-Bromo-4-cyclohexylbenzene offers a high-yielding (87%) route under standard palladium catalysis conditions [1]. This efficiency supports its selection over chloro-analogs, which typically require harsher conditions or specialized ligands, and fluoro-analogs, which are generally unreactive in cross-coupling. Ideal for medicinal chemistry campaigns and materials science applications requiring the cyclohexylphenyl motif.

Grignard Reagent Generation for Carboxylation to 4-Cyclohexylbenzoic Acid

For the synthesis of 4-cyclohexylbenzoic acid—a valuable pharmaceutical intermediate—1-Bromo-4-cyclohexylbenzene is the precursor of choice due to its reliable formation of (4-cyclohexylphenyl)magnesium bromide under standard Grignard conditions [1]. The chloro-analog exhibits insufficient reactivity toward magnesium, and the fluoro-analog is inert, making the bromo compound indispensable for this transformation. Procurement in 100 g quantities is suitable for preparative-scale syntheses.

Liquid Crystal Mesogen Synthesis Requiring Low Birefringence and Functionalization Handle

1-Bromo-4-cyclohexylbenzene is the optimal building block for synthesizing liquid crystal mesogens that require both a rigid cyclohexyl core (for low birefringence, Δn ≤ 0.15) and a synthetic handle for subsequent functionalization [1]. Non-halogenated cyclohexylbenzene cannot be further elaborated via cross-coupling, and the chloro-analog suffers from inferior reactivity. This makes 1-Bromo-4-cyclohexylbenzene essential for developing advanced display materials and other optoelectronic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromocyclohexyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.